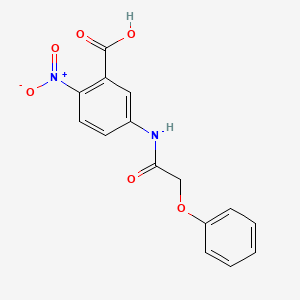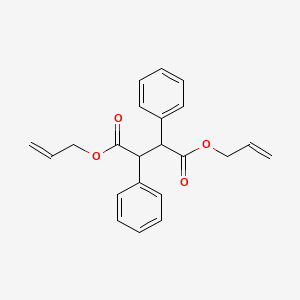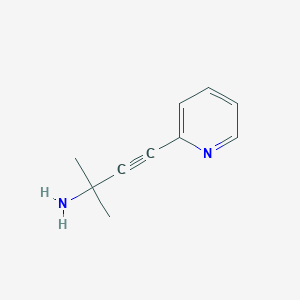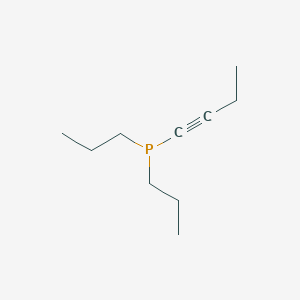
2-Nitro-5-(2-phenoxyacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(2-phenoxyacetamido)benzoic acid is an organic compound with the molecular formula C15H12N2O6 It is characterized by the presence of a nitro group, a phenoxyacetamido group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid, which is then reacted with phenoxyacetyl chloride in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(2-phenoxyacetamido)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2-Amino-5-(2-phenoxyacetamido)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzoic acid and phenoxyacetamide.
Applications De Recherche Scientifique
2-Nitro-5-(2-phenoxyacetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(2-phenoxyacetamido)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and phenoxyacetamido groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: Lacks the phenoxyacetamido group, making it less complex.
5-Nitro-2-(3-phenylpropylamino)benzoic acid: Contains a different substituent, leading to different chemical properties and applications.
Uniqueness
2-Nitro-5-(2-phenoxyacetamido)benzoic acid is unique due to the presence of both the nitro and phenoxyacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
147816-59-9 |
|---|---|
Formule moléculaire |
C15H12N2O6 |
Poids moléculaire |
316.26 g/mol |
Nom IUPAC |
2-nitro-5-[(2-phenoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(9-23-11-4-2-1-3-5-11)16-10-6-7-13(17(21)22)12(8-10)15(19)20/h1-8H,9H2,(H,16,18)(H,19,20) |
Clé InChI |
OYNOHTMIBKCONX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)

![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)

methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
